Ibuprofen piconol

Descripción general

Descripción

El ibuprofeno piconol es un fármaco antiinflamatorio no esteroideo (AINE) que combina ibuprofeno con piconol para mejorar la administración y eficacia del fármaco . Este compuesto está diseñado para optimizar los efectos terapéuticos del ibuprofeno mientras se minimizan sus efectos secundarios. Se utiliza principalmente para el tratamiento de afecciones inflamatorias y el manejo del dolor .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ibuprofeno piconol implica la reacción del ibuprofeno con 2-(hidroximetil)piridina bajo la acción de un agente de condensación y un catalizador . El proceso evita el uso de reactivos dañinos como el cloruro de tionilo, lo que lo hace más ecológico . La reacción generalmente ocurre en un solvente orgánico a temperatura ambiente, seguida de esterificación durante 1-24 horas . El producto se filtra luego, se lava con una solución de bicarbonato de sodio y se purifica mediante lavado con agua y secado .

Métodos de producción industrial

La producción industrial de ibuprofeno piconol sigue rutas sintéticas similares pero a mayor escala. El proceso está diseñado para ser fácil y seguro de operar, con un impacto ambiental mínimo . El uso de rutas de proceso avanzadas y condiciones razonables garantiza un alto rendimiento y calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El ibuprofeno piconol experimenta varias reacciones químicas, incluida la esterificación, la hidrólisis y la sustitución . Estas reacciones son esenciales para su síntesis y modificación.

Reactivos y condiciones comunes

Esterificación: Implica la reacción del ibuprofeno con 2-(hidroximetil)piridina en presencia de un agente de condensación y un catalizador.

Hidrólisis: Puede ocurrir en condiciones ácidas o básicas, lo que lleva a la ruptura del enlace éster.

Principales productos formados

El producto principal formado a partir de estas reacciones es el propio ibuprofeno piconol, con posibles subproductos que incluyen N-acilurea y otros derivados sustituidos .

Aplicaciones Científicas De Investigación

Acne Vulgaris Treatment

Numerous clinical studies have demonstrated the effectiveness of ibuprofen piconol in treating acne vulgaris.

- 5% this compound Cream : A study involving 100 patients showed that this formulation was effective in reducing acne lesions. After four weeks of treatment, 58.3% of the patients exhibited significant improvement, with minimal side effects reported (1 case of erythema) .

- 3% this compound Lotion (B036) : Another study evaluated this lower concentration lotion, finding that 87.1% of patients experienced moderate to significant improvement in their acne condition after treatment. Adverse reactions were minimal and resolved quickly after discontinuation .

| Formulation | Concentration | Patient Improvement | Adverse Effects |

|---|---|---|---|

| Cream | 5% | 58.3% | 1 case (erythema) |

| Lotion | 3% | 87.1% | 2 cases (mild) |

Topical Relief for Burns and Sunburns

This compound has also been marketed in Japan for the topical relief of primary thermal burns and sunburns. Its anti-inflammatory properties help alleviate pain and reduce swelling associated with these conditions .

Management of Musculoskeletal Pain

Research indicates that this compound may be beneficial for managing musculoskeletal pain, including arthritis-related discomfort. Its NSAID classification allows it to effectively reduce inflammation and pain associated with these conditions .

Case Studies

Case Study 1: Efficacy in Acne Treatment

- Objective : Evaluate the effectiveness of a proprietary this compound cream.

- Method : 100 patients applied the cream twice daily for four weeks.

- Results : Significant improvement noted in over half the cases, with only one patient experiencing a mild side effect .

Case Study 2: Safety Profile Assessment

Mecanismo De Acción

El mecanismo de acción del ibuprofeno piconol implica la inhibición de las enzimas ciclooxigenasa (COX), que son esenciales en la biosíntesis de las prostaglandinas . Las prostaglandinas juegan un papel importante en la mediación de la inflamación, el dolor y la fiebre . Al inhibir las enzimas COX, el ibuprofeno reduce la producción de prostaglandinas, aliviando así la inflamación y el dolor . El piconol mejora la biodisponibilidad del fármaco al facilitar una penetración más profunda en los tejidos afectados .

Comparación Con Compuestos Similares

Compuestos similares

Ibuprofeno: Un AINE ampliamente utilizado con propiedades antiinflamatorias y analgésicas similares.

Flurbiprofeno: Otro AINE con mecanismos de acción similares pero diferentes propiedades farmacocinéticas.

Ketoprofeno: Conocido por sus potentes efectos antiinflamatorios y utilizado en aplicaciones terapéuticas similares.

Singularidad

El ibuprofeno piconol se destaca por su sistema mejorado de administración de fármacos, que permite un alivio más rápido y efectivo del dolor y la inflamación . La adición de piconol mejora la biodisponibilidad y el inicio de la acción, convirtiéndolo en un compuesto único y prometedor en el campo de los AINE .

Actividad Biológica

Ibuprofen piconol is a derivative of ibuprofen and is classified as a non-steroidal anti-inflammatory drug (NSAID). Its biological activity primarily revolves around its anti-inflammatory, analgesic, and potential antimicrobial properties. This article delves into the biological activity of this compound, supported by clinical studies, pharmacokinetic data, and detailed research findings.

This compound exhibits unique chemical properties that contribute to its biological activity. It is characterized as a slightly hygroscopic liquid with limited solubility in water (16.5 ppm) and modest solubility in glycerol (16.4 mg/ml) . The compound is known to partition strongly into the oil phase, which enhances its topical application efficacy.

The mechanism of action for this compound is similar to that of traditional NSAIDs, primarily involving the inhibition of cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins. This reduction in prostaglandin levels results in decreased inflammation and pain .

Pharmacokinetics

A significant aspect of this compound's biological activity is its pharmacokinetics, particularly its hydrolysis in biological fluids. Studies have shown that this compound undergoes hydrolysis to ibuprofen in vitro, with varying half-lives depending on the anticoagulant used:

| Anticoagulant | Half-Life (t1/2) |

|---|---|

| None | 2.5 hours |

| Citrate | 8.0 hours |

| Heparin | 15.5 hours |

| EDTA | 161.8 hours |

These findings indicate that the anticoagulant type significantly affects the hydrolysis rate, which may influence the drug's therapeutic efficacy .

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of this compound in treating conditions such as acne vulgaris. A notable study evaluated a topical formulation containing 3% this compound (BO-31) over four weeks among 100 patients with moderate to slight acne vulgaris:

- Results :

- Remarkably improved: 6 cases

- Definitely improved: 50 cases

- Some improvement: 29 cases

- No improvement: 11 cases

The overall effective ratio was approximately 58.3% among the analyzed cases, with minimal side effects reported (1.1% incidence of slight itchy erythema) .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Topical Application for Acne :

- Hydrolysis Kinetics Study :

Propiedades

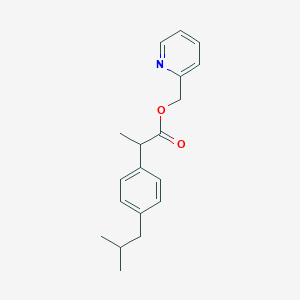

IUPAC Name |

pyridin-2-ylmethyl 2-[4-(2-methylpropyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-14(2)12-16-7-9-17(10-8-16)15(3)19(21)22-13-18-6-4-5-11-20-18/h4-11,14-15H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEWLPOYLGNNHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023140 | |

| Record name | Ibuprofen piconol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64622-45-3 | |

| Record name | Ibuprofen piconol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64622-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibuprofen piconol [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064622453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibuprofen piconol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16887 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ibuprofen piconol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pyridylmethyl 2-(4-isobutylphenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBUPROFEN PICONOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0F91K5U4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.